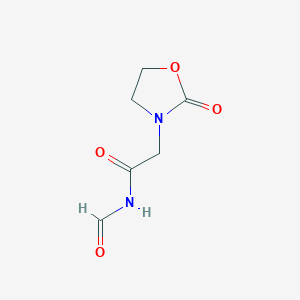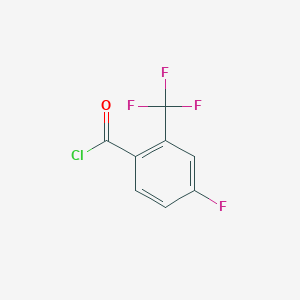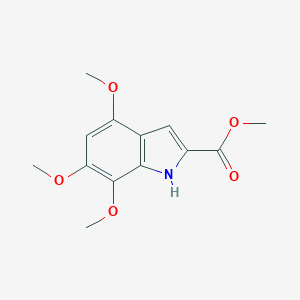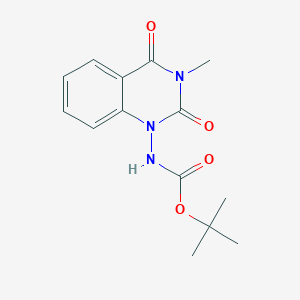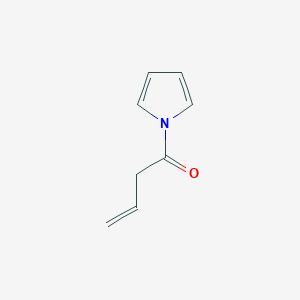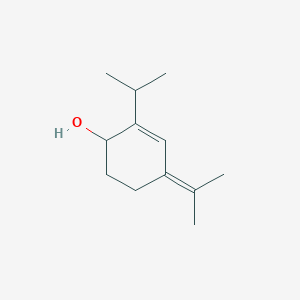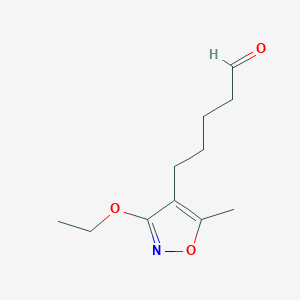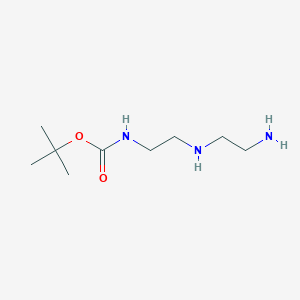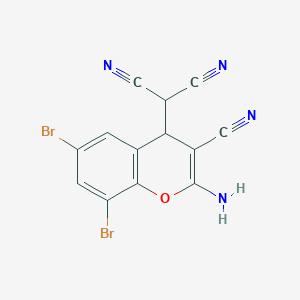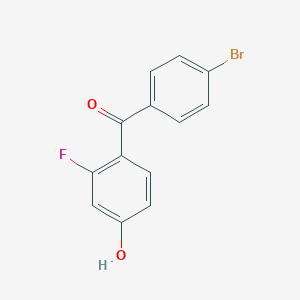![molecular formula C9H9BO3S B064478 (7-Methoxybenzo[b]thiophen-2-yl)boronic acid CAS No. 193965-35-4](/img/structure/B64478.png)
(7-Methoxybenzo[b]thiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to (7-Methoxybenzo[b]thiophen-2-yl)boronic acid involves several chemical strategies. For example, the palladium-catalyzed cross-coupling reactions are commonly used for the synthesis of hydroxybenzo[c]phenanthrene derivatives, which share a similar structural framework with our compound of interest (Subodh Kumar, 1997). Another method involves the regioselective hydroxyalkylation of boron 4-methoxy-2-furanolates, highlighting the versatility of boron compounds in organic synthesis (F. F. Paintner, Lars Allmendinger, & G. Bauschke, 2001).
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is crucial for their reactivity and interaction with other molecules. For instance, the structural investigation of N-B interaction in arylboronate systems reveals how the formation of an N-B dative bond or the solvation of boron can be influenced by the surrounding environment (Lei Zhu et al., 2006). This understanding aids in the design and application of boronic acid derivatives in chemosensing and molecular recognition.
Chemical Reactions and Properties
Boronic acids engage in diverse chemical reactions, primarily due to their ability to form reversible covalent bonds with diols and other substrates. The synthesis and antioxidant activity evaluation of new benzo[b]thiophene derivatives through Buchwald-Hartwig cross-coupling highlight the chemical versatility of boronic acid compounds (M. Queiroz et al., 2007).
Physical Properties Analysis
The physical properties of (7-Methoxybenzo[b]thiophen-2-yl)boronic acid derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular configuration. The X-ray crystallography studies provide insights into the arrangement of atoms within these molecules and their intermolecular interactions, crucial for understanding their physical behavior and reactivity.
Chemical Properties Analysis
The chemical properties, such as acidity, reactivity towards nucleophiles, and participation in coupling reactions, define the utility of (7-Methoxybenzo[b]thiophen-2-yl)boronic acids in organic synthesis. The detection of boronic acids through excited-state intramolecular proton transfer fluorescence showcases their unique chemical behavior and application in analytical chemistry (Matthew R. Aronoff, Brett VanVeller, & R. Raines, 2013).
Scientific Research Applications
Boronic Acid Drugs: Design and Discovery
Boronic acids have become increasingly significant in drug discovery, leading to the FDA approval of five boronic acid drugs, three of which were approved in the past four years. These compounds are valued for potentially enhancing drug potency and improving pharmacokinetic profiles. This review explores the discovery processes of boronic acid drugs, touching on their natural occurrence, synthetic developments, and the rationale for their incorporation into medicinal chemistry endeavors (Plescia & Moitessier, 2020).
Mechanism of Action of Potent Boron-Containing Antifungals
Boron, including compounds like boric acid, boronic acid, and tavaborole, exhibits significant bioactivity, especially as antifungals. Tavaborole, in particular, approved for the treatment of onychomycosis, showcases the potential of boron-containing compounds in medical applications. This review discusses the antifungal mechanism of these compounds, suggesting interactions with ribose-containing moieties and inhibiting protein synthesis among other pathways (Arvanitis, Rook, & Macreadie, 2020).
Effects of Boron-Containing Compounds in the Fungal Kingdom
Boron-containing compounds (BCCs) like boric acid and novel synthetic BCCs show effective antifungal properties, particularly against pathogenic species. These compounds not only serve as environmental or wood protectors but also as antimycotic agents, potentially improving food acquisition and controlling human infections. The review highlights the benefits and emerging applications of BCCs in both environmental and biomedical fields (Estevez-Fregoso et al., 2021).
Safety And Hazards
The safety information for “(7-Methoxybenzo[b]thiophen-2-yl)boronic acid” indicates that it is potentially dangerous . The GHS pictograms indicate that it is flammable (GHS02) . The hazard statements include H242, which refers to heating hazards . The precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P220 (Keep/Store away from clothing/combustible materials), P234 (Keep only in original container), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P370+P378 (In case of fire: Use for extinction), P403+P235 (Store in a well-ventilated place. Keep cool), P420 (Store away from other materials), and P501 (Dispose of contents/container to) .
Future Directions
Boronic acids, such as “(7-Methoxybenzo[b]thiophen-2-yl)boronic acid”, have shown considerable potential in drug discovery, chemical biology, organic chemistry, and material sciences . They have been used in the synthesis of phosphorescent sensors for quantification of copper (II) ion, UV promoted phenanthridine syntheses, preparation of CYP11B1 inhibitors for treatment of cortisol-dependent diseases, and PDE4 inhibitors . Therefore, the future directions of “(7-Methoxybenzo[b]thiophen-2-yl)boronic acid” could involve further exploration of these applications and the development of new applications based on its unique properties.
properties
IUPAC Name |
(7-methoxy-1-benzothiophen-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO3S/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5,11-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQCXABUOQTMLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C(=CC=C2)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611154 |
Source


|
| Record name | (7-Methoxy-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methoxybenzo[b]thiophen-2-yl)boronic acid | |
CAS RN |
193965-35-4 |
Source


|
| Record name | (7-Methoxy-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

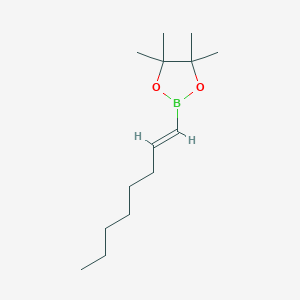
![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide](/img/structure/B64397.png)
